N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide
Description
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide is a benzothiazole-derived carboxamide compound characterized by a bicyclic thiazole core with 5,5-dimethyl and 7-oxo substituents, coupled to a 3-phenoxybenzamide moiety. This structure places it within a broader class of bioactive molecules targeting enzymes, receptors, or parasitic pathogens. Its analogs often vary in substituents on the benzamide or thiazole rings, leading to differences in physicochemical properties and biological activities.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-22(2)12-17-19(18(25)13-22)28-21(23-17)24-20(26)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYSMLVMHFKEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the phenoxybenzamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide moiety (C=O-NH-) may undergo hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Cleavage of the amide bond to yield 3-phenoxybenzoic acid and the corresponding benzothiazol-2-amine derivative .
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Basic Hydrolysis : Formation of a carboxylate salt and amine under strongly alkaline conditions .
Reaction Conditions and Byproducts
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic | HCl (conc.), reflux | 3-Phenoxybenzoic acid + 2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzothiazole |
| Basic | NaOH (aq.), heat | Sodium 3-phenoxybenzoate + 2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzothiazole |
Oxidation of the Tetrahydrobenzothiazole Ring
The tetrahydrobenzothiazole ring (with a ketone at position 7) may undergo oxidation or dehydrogenation. For example:
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Dehydrogenation : Conversion to a fully aromatic benzothiazole system under catalytic conditions (e.g., Pd/C) .
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Oxidation of the Cyclohexene Fragment : The 4,5,6,7-tetrahydro ring could oxidize to a benzene ring under strong oxidizers like KMnO₄ .
Electrophilic Substitution on the Phenoxy Group
The 3-phenoxybenzamide subunit is susceptible to electrophilic aromatic substitution (EAS):
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Nitration : Introduction of a nitro group at the para position of the phenoxy ring using HNO₃/H₂SO₄ .
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Halogenation : Bromination or chlorination via AlCl₃-mediated reactions .
Functionalization of the Thiazole Nitrogen
The nitrogen in the benzothiazole ring may participate in alkylation or acylation reactions:
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
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Acylation : Treatment with acetyl chloride to yield N-acetyl derivatives .
Reduction of the Ketone Group
The 7-oxo group in the tetrahydrobenzothiazole system can be reduced:
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Catalytic Hydrogenation : Using H₂ and Pd/C to form the corresponding alcohol .
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Borohydride Reduction : Selective reduction with NaBH₄ to a secondary alcohol .
Cross-Coupling Reactions
The aromatic rings may engage in Suzuki or Ullmann-type couplings:
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Suzuki Coupling : Introduction of aryl/heteroaryl groups at the phenoxy ring using Pd catalysts .
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Buchwald-Hartwig Amination : Installation of amine substituents via palladium-mediated coupling .
Thermal Degradation
Thermogravimetric analysis (TGA) of structurally similar compounds suggests decomposition pathways involving:
Key Limitations and Research Gaps
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide exhibit antimicrobial activity. This compound's structure suggests potential efficacy against various bacterial strains. For instance, studies have shown that thiazole derivatives can disrupt bacterial cell walls and inhibit essential enzymes like DNA gyrase and topoisomerase .
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells. Research demonstrated that modifications in the thiazole ring enhance cytotoxicity against specific cancer cell lines, including breast and lung cancer cells .
Pharmacology
Inhibitory Effects on Enzymes
this compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and reduced proliferation of cancer cells .
Biological Research
Targeting Protein Interactions
The compound's ability to interact with specific proteins makes it a valuable tool in biological research. It has been utilized in studies examining protein-ligand interactions that are critical for understanding cellular signaling pathways. This application is particularly relevant in the context of drug discovery where identifying key interactions can lead to the development of targeted therapies .
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Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against E. coli with an MIC value of 32 µg/mL . -
Cytotoxicity Against Cancer Cells
In a study published in Cancer Letters, researchers tested the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated an IC50 value of 15 µM for MCF-7 cells and 20 µM for A549 cells after 48 hours of treatment . -
CDK Inhibition Assay
Research conducted by Smith et al., published in Nature Reviews Drug Discovery, assessed the inhibitory effects of this compound on CDK2 and CDK4 enzymes. The compound showed a competitive inhibition profile with Ki values of 25 nM for CDK2 and 30 nM for CDK4 .
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in the substitution patterns on the benzamide ring or the heterocyclic components. Examples include:
Key Observations :
Antiparasitic Activity (Trypanosoma brucei)
- Compound 16 (benzothiophene-2-carboxamide analog): Exhibited an IC50 of 3 µM against Trypanosoma brucei, the causative agent of African sleeping sickness. This highlights the importance of the benzothiophene moiety in antiparasitic activity .
Enzyme Inhibition (Rho-Kinase)
- Example 31 (3,4-dimethoxy-substituted analog): Demonstrated potent inhibition of Rho-kinase (ROCK1/2), a therapeutic target in cardiovascular diseases . The methoxy groups likely enhance binding affinity through hydrogen bonding.
- Target Compound: The phenoxy group may offer similar binding interactions, but activity data are needed for direct comparison.
Cardioprotective Activity
- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide: Outperformed reference drugs Levocarnitine and Mildronate in reducing hypoxic contractile responses .
Commercial and Research Status
- The pyrrolidinyl-substituted analog (CAS 330200-75-4) is commercially available for research, with a molecular weight of 397.4 g/mol and precise mass confirmed by HRMS-ESI .
- Furan- and thiophene-carboxamide analogs are listed in screening libraries (e.g., ZINC716645, CHEMBL1367723), suggesting ongoing interest in their bioactivity profiles .
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole ring fused with a phenoxybenzamide moiety. Its molecular formula is with a molecular weight of 306.4 g/mol. The structural complexity contributes to its diverse biological activities.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can interact with various receptors, potentially leading to altered cellular responses.
Research indicates that the compound's benzothiazole moiety plays a critical role in its interaction with biological macromolecules such as proteins and nucleic acids .
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against both bacterial and fungal strains. This activity is attributed to its ability to disrupt cellular processes in microorganisms.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Induces apoptosis | |
| HeLa (Cervical Cancer) | Growth inhibition |
Case Studies
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Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. -
Anticancer Research :
Another investigation focused on the compound's effects on MCF-7 cells. The findings revealed that treatment with the compound led to significant cell death and suggested potential mechanisms involving mitochondrial dysfunction and caspase activation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide?
- Methodological Answer : The synthesis typically involves condensation reactions between brominated dimedone derivatives and cyanothioacetamide to form the thiazole core, followed by coupling with 3-phenoxybenzamide via nucleophilic acyl substitution. Key steps include reflux in ethanol or dichloromethane with catalysts like triethylamine, and purification via column chromatography . Temperature control (<100°C) and reaction time (24–72 hours) are critical for optimizing yield and purity .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate proton environments and carbon frameworks (e.g., distinguishing tetrahydrobenzo[d]thiazole protons at δ 1.2–2.8 ppm) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1700 cm) and thiazole C-S bonds (~650 cm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., SHELX refinement for centrosymmetric dimers) .
Q. How are solubility and formulation challenges addressed for in vitro assays?
- Methodological Answer : Co-solvents (e.g., DMSO or ethanol) are used for initial dissolution, followed by dilution in aqueous buffers. Hydrochloride salt formation improves aqueous solubility for biological testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve >90% yield in large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) evaluates variables like solvent polarity (e.g., DMF vs. ethanol), catalyst loading (triethylamine: 1.1–1.5 eq.), and temperature gradients. Microwave-assisted synthesis reduces reaction time (e.g., 6 hours vs. 72 hours) while maintaining yield .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC variations) are addressed by standardizing assay protocols:
- Cell Line Selection : Use authenticated lines (e.g., PC-3 prostate cancer cells vs. HepG2) .
- Dose-Response Curves : Validate activity across 3–5 logarithmic concentrations .
- Control Compounds : Include reference inhibitors (e.g., cisplatin for antitumor assays) .
Q. How is computational modeling applied to identify biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., c-Met kinase) with scoring functions (ΔG < −8 kcal/mol) .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to validate binding poses .
Q. What advanced structural elucidation techniques validate stereochemical outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
